4-(N,N-Dimethyl)anilinemagnesium bromide (CAS 7353-91-5) is an electron-rich aryl Grignard reagent primarily utilized to introduce the 4-(dimethylamino)phenyl moiety into organic scaffolds . Typically supplied as a 0.5 M solution in tetrahydrofuran (THF), it acts as a highly reactive nucleophile due to the strong resonance electron-donating effect of the para-dimethylamino group[1]. In industrial and laboratory procurement, it serves as a critical precursor for the synthesis of triarylmethane dyes, specialized fluorescent probes, and electron-rich phosphine ligands, offering a stable and scalable alternative to highly reactive organolithium analogs [2].
Substituting 4-(N,N-Dimethyl)anilinemagnesium bromide with generic aryl Grignards or organolithium analogs compromises either synthetic viability or end-product functionality . Unsubstituted phenylmagnesium bromide lacks the necessary electron-donating profile to enable photoinduced electron transfer (PeT) in fluorescent probes or to sufficiently increase the electron density of derived phosphine ligands [1]. While 4-methoxyphenylmagnesium bromide offers some electron donation, its Hammett constant is significantly weaker, reducing nucleophilic push in sterically hindered additions. Conversely, the direct lithium analog, [4-(dimethylamino)phenyl]lithium, presents severe processability challenges; it requires cryogenic handling (typically -78 °C) to prevent decomposition and side reactions, whereas the Grignard reagent operates efficiently between 0 °C and 25 °C, making it the practical choice for scalable procurement [2].
For industrial scale-up, the thermal stability of the organometallic intermediate dictates infrastructure requirements. 4-(N,N-Dimethyl)anilinemagnesium bromide can be routinely handled and reacted at 0 °C to 25 °C without significant degradation [1]. In contrast, the corresponding organolithium reagent,[4-(dimethylamino)phenyl]lithium, typically requires cryogenic conditions (-78 °C) to avoid decomposition and unwanted metalation side reactions .
| Evidence Dimension | Operating temperature for stable nucleophilic addition |
| Target Compound Data | 0 °C to 25 °C |
| Comparator Or Baseline | [4-(Dimethylamino)phenyl]lithium (-78 °C) |
| Quantified Difference | 78 °C to 103 °C higher operating temperature |
| Conditions | Standard nucleophilic addition to carbonyls in THF |
Eliminates the need for expensive cryogenic cooling infrastructure during manufacturing scale-up.
When synthesizing electron-rich phosphine ligands for cross-coupling catalysis, the electron-donating strength of the aryl group is paramount. The 4-(dimethylamino)phenyl group derived from this Grignard possesses a Hammett para-substituent constant (σp) of -0.83, indicating extremely strong electron donation [1]. This is substantially more donating than the 4-methoxyphenyl group (σp = -0.27) and the unsubstituted phenyl group (σp = 0.00) .
| Evidence Dimension | Hammett para-substituent constant (σp) |
| Target Compound Data | -0.83 (Strongly electron-donating) |
| Comparator Or Baseline | 4-Methoxyphenylmagnesium bromide (-0.27) and Phenylmagnesium bromide (0.00) |
| Quantified Difference | 0.56 to 0.83 units more negative (greater electron donation) |
| Conditions | Standard Hammett electronic parameter scale |
Procuring this specific Grignard allows for the synthesis of highly electron-rich ligands necessary for activating challenging substrates like unactivated aryl chlorides.
In the development of fluorescent sensors, the introduction of a 4-(dimethylamino)phenyl group is utilized to quench fluorescence via photoinduced electron transfer (PeT) until a target analyte binds. Probes synthesized using 4-(N,N-Dimethyl)anilinemagnesium bromide exhibit strong pH- or metal-dependent fluorescence "turn-on" ratios . Probes synthesized with baseline phenylmagnesium bromide lack the lone pair on nitrogen required for PeT, resulting in static, non-responsive fluorescence[1].
| Evidence Dimension | Analyte-responsive fluorescence modulation (PeT capability) |
| Target Compound Data | Enables high-contrast "turn-on" response |
| Comparator Or Baseline | Phenylmagnesium bromide (No PeT capability) |
| Quantified Difference | Binary difference (Responsive vs. Non-responsive) |
| Conditions | Integration into BODIPY or Rhodamine fluorophore scaffolds |
This compound is strictly required for buyers manufacturing responsive fluorescent sensors, as generic aryl Grignards cannot provide the necessary photophysical switching mechanism.
This Grignard reagent is the direct precursor of choice for synthesizing Malachite Green analogs and other triarylmethane dyes. Its strong nucleophilicity allows for efficient addition to diaryl ketones, while the dimethylamino group provides the essential auxochromic shift required for the deep coloration of the final dye products.
Where baseline phenyl Grignards fail to provide functional utility, this compound is procured to introduce the dimethylaminophenyl moiety into BODIPY and rhodamine scaffolds. This enables photoinduced electron transfer (PeT), creating probes that act as high-contrast "turn-on" sensors for pH, metal ions, or reactive oxygen species [1].
In catalyst development, this reagent is used to synthesize highly electron-rich triaryl or dialkylaryl phosphines. The extreme electron-donating capacity (Hammett σp = -0.83) of the resulting ligand significantly accelerates the oxidative addition step in palladium- and nickel-catalyzed cross-coupling reactions, outperforming standard triphenylphosphine [2].
Corrosive